molecular formula C18H22N2O4S B5130842 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide

5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide

Cat. No. B5130842
M. Wt: 362.4 g/mol
InChI Key: KSEHEFKYUADQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide, also known as Bz-423, is a small molecule that has been extensively studied for its potential therapeutic applications. Bz-423 is a member of the benzamide family of compounds and is known to exhibit potent anti-inflammatory and immunomodulatory effects.

Mechanism of Action

5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide exerts its anti-inflammatory and immunomodulatory effects by targeting the mitochondrial translocator protein (TSPO). TSPO is a protein that is involved in the regulation of cellular metabolism and apoptosis. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide binds to TSPO and inhibits its activity, leading to a decrease in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide also promotes the production of anti-inflammatory cytokines, such as IL-10, leading to an overall anti-inflammatory and immunomodulatory effect.
Biochemical and Physiological Effects:
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in both in vitro and in vivo studies. It has been shown to inhibit the production of ROS and pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide also promotes the production of anti-inflammatory cytokines, such as IL-10. In addition, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It exhibits potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders and cancer. However, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, making it difficult to administer in animal studies. In addition, the mechanism of action of 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide is not fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to develop more stable analogues of 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide that exhibit longer half-lives and improved pharmacokinetic properties. In addition, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide could be further studied for its potential applications in the treatment of other disease conditions, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide is a promising small molecule that exhibits potent anti-inflammatory and immunomodulatory effects. It has potential applications in the treatment of autoimmune disorders and cancer. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with propylamine to form 2-methoxy-N-propylbenzamide. The resulting compound is then treated with sodium hydride and benzylamine to form 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide.

Scientific Research Applications

5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders, such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has also been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-11-19-18(21)16-12-15(9-10-17(16)24-2)25(22,23)20-13-14-7-5-4-6-8-14/h4-10,12,20H,3,11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHEFKYUADQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide

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